molecular formula C22H16FN3O6S B11492584 3-(4-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

3-(4-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

Cat. No.: B11492584
M. Wt: 469.4 g/mol
InChI Key: PTFQQBWUVLKUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE lies in its combination of fluorophenyl, methylbenzenesulfonyl, and dinitro groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H16FN3O6S

Molecular Weight

469.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4,6-dinitroindole

InChI

InChI=1S/C22H16FN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-9,11-13H,10H2,1H3

InChI Key

PTFQQBWUVLKUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.